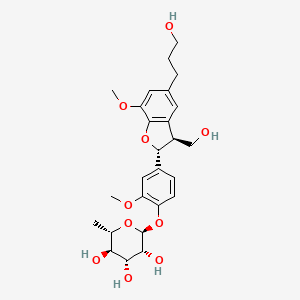

Icariside E4

Description

Icariside E4 is a natural product found in Acer saccharum, Nymphaea odorata, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[4-[(2R,3S)-3-(hydroxymethyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenoxy]-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34O10/c1-13-21(29)22(30)23(31)26(34-13)35-18-7-6-15(11-19(18)32-2)24-17(12-28)16-9-14(5-4-8-27)10-20(33-3)25(16)36-24/h6-7,9-11,13,17,21-24,26-31H,4-5,8,12H2,1-3H3/t13-,17+,21-,22+,23+,24-,26-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYWCDZKQBWSMDD-YGYBHAICSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(C=C(C=C2)C3C(C4=C(O3)C(=CC(=C4)CCCO)OC)CO)OC)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(C=C(C=C2)[C@H]3[C@@H](C4=C(O3)C(=CC(=C4)CCCO)OC)CO)OC)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101317861 | |

| Record name | Icariside E4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126253-42-7 | |

| Record name | Icariside E4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126253-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Icariside E4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Icariside E4: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Icariside E4, a dihydrobenzofuran lignan glycoside, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including antinociceptive, antioxidant, anti-inflammatory, and potential anti-cancer effects. This technical guide provides a comprehensive overview of the natural sources of Icariside E4 and details established methodologies for its extraction and isolation. The information presented is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in their endeavors to study and utilize this promising bioactive compound.

Natural Sources of Icariside E4

Icariside E4 has been identified in a variety of plant species, spanning several families. The primary known sources are summarized in the table below. While the presence of Icariside E4 has been confirmed in these plants, the concentration and ease of extraction can vary significantly depending on the plant part, geographical location, and harvesting time.

| Plant Family | Genus | Species | Common Name(s) | Plant Part(s) |

| Berberidaceae | Epimedium | Not specified | Horny Goat Weed, Yin Yang Huo | Aerial parts |

| Bignoniaceae | Tabebuia | rosea-alba | White Ipe | Bark[1] |

| Scrophulariaceae | Pedicularis | torta | Lousewort | Not specified[2] |

| Cupressaceae | Juniperus | communis | Common Juniper | Not specified[2] |

| Pinaceae | Pinus | densiflora | Korean Red Pine | Part of a mixture "NA" |

| Annonaceae | Annona | muricata | Soursop | Part of a mixture "NA" |

| Cucurbitaceae | Momordica | charantia | Bitter Melon | Part of a mixture "NA" |

Experimental Protocols: Isolation and Purification of Icariside E4

A detailed, universally standardized protocol for the isolation of Icariside E4 is not extensively documented. However, based on the successful isolation of Icariside E4 from a natural product mixture and the well-established methods for isolating structurally similar flavonoid glycosides from Epimedium species, a general and effective workflow can be constructed. The following protocol represents a composite methodology.

General Extraction and Fractionation

This initial phase aims to extract a broad spectrum of compounds from the plant material, which is then fractionated to enrich the target compound, Icariside E4.

Protocol:

-

Preparation of Plant Material: Air-dry the collected plant material (e.g., bark of Tabebuia roseo-alba or aerial parts of Epimedium) and grind it into a coarse powder.

-

Solvent Extraction:

-

Macerate the powdered plant material with 80% ethanol at a 1:10 solid-to-liquid ratio.

-

Perform the extraction three times at 70°C for 90 minutes each time to ensure exhaustive extraction.

-

Combine the filtrates from all three extractions.

-

-

Concentration: Concentrate the combined ethanol extract under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Solvent Partitioning:

-

Suspend the crude extract in water.

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Icariside E4, being a glycoside, is expected to be enriched in the more polar fractions (ethyl acetate and/or n-butanol).

-

Chromatographic Purification

The enriched fraction is then subjected to various chromatographic techniques to isolate Icariside E4 to a high degree of purity.

Protocol:

-

Macroporous Resin Chromatography:

-

Dissolve the enriched fraction (e.g., the ethyl acetate fraction) in an appropriate solvent and apply it to a macroporous resin column (e.g., DM301).

-

Wash the column with deionized water to remove highly polar impurities.

-

Elute the column with a stepwise gradient of ethanol in water (e.g., 20%, 45%, 60% ethanol).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing Icariside E4.

-

-

Silica Gel Column Chromatography:

-

Pool the fractions containing Icariside E4 and concentrate them.

-

Apply the concentrated sample to a silica gel column.

-

Elute the column with a gradient of chloroform-methanol or a similar solvent system.

-

Again, collect and monitor fractions by TLC.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

For final purification, subject the Icariside E4-rich fractions to Prep-HPLC.

-

A typical mobile phase would be a gradient of methanol and water or acetonitrile and water.

-

The purity of the isolated Icariside E4 can be assessed by analytical HPLC.

-

Structural Elucidation

The structure of the isolated compound should be confirmed using spectroscopic methods.

Protocol:

-

Mass Spectrometry (MS): Use Electrospray Ionization Mass Spectrometry (ESI-MS) to determine the molecular weight.

-

Nuclear Magnetic Resonance (NMR): Conduct ¹H-NMR and ¹³C-NMR spectroscopy to elucidate the detailed structure and stereochemistry of the molecule.

Signaling Pathways Involving Icariside E4

Recent research has begun to uncover the molecular mechanisms underlying the biological activities of Icariside E4.

Hypolipogenic Effects via AMPK Signaling

In HepG2 hepatocellular carcinoma cells, Icariside E4 has been shown to exert hypolipogenic effects. This is associated with the modulation of the MID1 Interacting Protein 1 (MID1IP1) and AMP-activated protein kinase (AMPK) signaling pathways.

Caption: Icariside E4 signaling in HepG2 cells.

Antinociceptive Effect via ATP-Sensitive K+ Channels

The peripheral analgesic activity of Icariside E4 has been demonstrated to be mediated through ATP-sensitive K+ channel-dependent mechanisms.[1][3]

Visualized Workflow for Isolation

The following diagram illustrates the general workflow for the isolation of Icariside E4 from a natural source.

Caption: General workflow for Icariside E4 isolation.

Conclusion

Icariside E4 is a promising natural product with a range of biological activities. While it is found in several plant species, a detailed and optimized isolation protocol is still an area for further research. The methodologies outlined in this guide, based on established techniques for similar compounds, provide a solid foundation for researchers to successfully isolate and purify Icariside E4 for further investigation into its therapeutic potential. The elucidation of its signaling pathways, particularly in relation to its hypolipogenic and antinociceptive effects, opens up new avenues for drug discovery and development.

References

- 1. Inhibitory Effects of Roseoside and Icariside E4 Isolated from a Natural Product Mixture (No-ap) on the Expression of Angiotensin II Receptor 1 and Oxidative Stress in Angiotensin II-Stimulated H9C2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitory Effects of Roseoside and Icariside E4 Isolated from a Natural Product Mixture (No-ap) on the Expression of Angiotensin II Receptor 1 and Oxidative Stress in Angiotensin II-Stimulated H9C2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Icariside E4: A Technical Guide to its Chemical Profile and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icariside E4 is a naturally occurring lignan glycoside that has garnered significant interest within the scientific community for its diverse pharmacological activities. Isolated from various plant sources, including Tabebuia roseo-alba and Pinus yunnanensis, this compound has demonstrated potential therapeutic applications in areas such as metabolic disorders, cardiovascular disease, and inflammation. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological functions of Icariside E4, with a focus on its underlying mechanisms of action. Detailed experimental methodologies for key cited studies are also provided to facilitate further research and development.

Chemical Structure and Properties

Icariside E4, a member of the benzofuran class of compounds, possesses a complex chemical structure that dictates its biological activity. Its systematic IUPAC name is (2S,3R,4R,5R,6S)-2-[4-[(2R,3S)-3-(hydroxymethyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenoxy]-6-methyloxane-3,4,5-triol. The key chemical and physical properties of Icariside E4 are summarized in the tables below for easy reference.

Table 1: Chemical Identifiers for Icariside E4

| Identifier | Value |

| IUPAC Name | (2S,3R,4R,5R,6S)-2-[4-[(2R,3S)-3-(hydroxymethyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenoxy]-6-methyloxane-3,4,5-triol |

| Molecular Formula | C₂₆H₃₄O₁₀ |

| SMILES | C[C@H]1--INVALID-LINK--OC2=C(C=C(C=C2)[C@H]3--INVALID-LINK--C(=CC(=C4)CCCO)OC)CO)OC)O)O">C@@HO |

| CAS Number | 126253-42-7 |

Table 2: Physicochemical Properties of Icariside E4

| Property | Value |

| Molecular Weight | 506.5 g/mol |

| XLogP3-AA | 0.8 |

| Hydrogen Bond Donor Count | 5 |

| Hydrogen Bond Acceptor Count | 10 |

| Rotatable Bond Count | 9 |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol |

| Physical Description | Powder |

Biological Activities and Signaling Pathways

Icariside E4 exerts a range of biological effects, primarily attributed to its antioxidant, anti-inflammatory, and metabolic regulatory properties. Key activities and the associated signaling pathways are detailed below.

Hypolipogenic Effects via AMPK Signaling

In a notable study, Icariside E4 was shown to have hypolipogenic potential in HepG2 hepatocellular carcinoma cells. The compound was found to reduce lipid accumulation by activating AMP-activated protein kinase (AMPK) and inhibiting MID1 Interacting Protein 1 (MID1IP1). This activation of the AMPK signaling pathway leads to the phosphorylation of ACC and the suppression of lipogenic genes such as SREBP-1c and FASN.

Antioxidant and Anti-hypertensive Effects

Icariside E4 has demonstrated significant antioxidant properties by reducing the levels of reactive oxygen species (ROS). In a study using Angiotensin II-stimulated H9C2 cardiomyocytes, Icariside E4 pretreatment was found to decrease the expression of hypertension-related molecules such as Angiotensin II receptor 1 (AT1), tumor necrosis factor-α (TNF-α), and monocyte chemoattractant protein-1 (MCP-1). This effect is mediated, in part, through the reduction of NADPH oxidase activity and the subsequent decrease in hydrogen peroxide (H₂O₂) and superoxide anion (•O₂⁻) levels.

Experimental Protocols

To facilitate the replication and further investigation of the biological activities of Icariside E4, this section provides detailed methodologies for the key experiments cited in the literature.

Isolation and Purification of Icariside E4

Icariside E4 can be isolated from the bark of Tabebuia roseo-alba. The general procedure involves:

-

Extraction: The dried and powdered bark is subjected to extraction with a suitable solvent, such as methanol.

-

Fractionation: The crude extract is then partitioned with solvents of increasing polarity to obtain fractions enriched with lignans.

-

Chromatography: The methanol fraction is subjected to column chromatography on silica gel, followed by further purification using techniques like Sephadex LH-20 and high-performance liquid chromatography (HPLC) to yield pure Icariside E4.

Cell Culture

-

HepG2 Cells: These human liver cancer cells are cultured in Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures are maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

H9C2 Cells: These rat cardiomyocyte cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

Western Blotting for AMPK Phosphorylation

-

Cell Lysis: After treatment with Icariside E4, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against phospho-AMPK (Thr172) and total AMPK overnight at 4°C.

-

Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Oil Red O Staining for Lipid Accumulation

-

Cell Fixation: HepG2 cells are washed with PBS and fixed with 10% formalin for 30-60 minutes.

-

Staining: The fixed cells are washed with water and then with 60% isopropanol. Cells are then stained with a freshly prepared Oil Red O working solution for 10-20 minutes.

-

Washing and Counterstaining: The staining solution is removed, and the cells are washed with water. The nuclei can be counterstained with hematoxylin for 1 minute.

-

Visualization: The lipid droplets appear as red-orange droplets within the cytoplasm when viewed under a microscope.

Quantitative Real-Time PCR (RT-PCR) for Gene Expression

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells using a suitable kit, and its concentration and purity are determined. First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

-

qPCR: Quantitative PCR is performed using a qPCR system with SYBR Green master mix and specific primers for target genes (e.g., SREBP-1c, FASN) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

-

Sample Preparation: Cell culture supernatants are collected after treatment.

-

ELISA Procedure: The concentrations of cytokines such as TNF-α and MCP-1 in the supernatants are measured using commercially available ELISA kits according to the manufacturer's instructions. This typically involves coating a 96-well plate with a capture antibody, adding the samples, followed by a detection antibody, a substrate, and a stop solution.

-

Data Analysis: The absorbance is read at a specific wavelength, and the concentration of the cytokine is determined from a standard curve.

NADPH Oxidase Activity Assay

-

Cell Lysate Preparation: Cells are harvested and homogenized in an appropriate buffer.

-

Assay: NADPH oxidase activity in the cell lysates is measured using a lucigenin-based chemiluminescence assay or other commercially available kits. The assay measures the production of superoxide, which is an indicator of NADPH oxidase activity.

Conclusion

Icariside E4 is a promising natural compound with a well-defined chemical structure and a growing body of evidence supporting its beneficial biological activities. Its ability to modulate key signaling pathways involved in metabolism, inflammation, and oxidative stress makes it a compelling candidate for further investigation in the development of novel therapeutics. The experimental protocols outlined in this guide provide a foundation for researchers to explore the full potential of this intriguing molecule. Further studies, including in vivo efficacy and safety assessments, are warranted to translate the preclinical findings into clinical applications.

Icariside E4: A Technical Guide to its Molecular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icariside E4, a flavonoid glycoside with the molecular formula C26H34O10, is a natural compound found in several medicinal plants, including those from the Epimedium genus and Tabebuia roseo-alba.[1][2] Emerging research has highlighted its potential as a therapeutic agent due to its diverse biological activities. This technical guide provides an in-depth overview of the molecular mechanisms of Icariside E4, focusing on its hypolipogenic and cardioprotective effects. It includes a summary of quantitative data, detailed experimental protocols for key studies, and visualizations of the signaling pathways involved.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C26H34O10 | PubChem |

| Molecular Weight | 506.5 g/mol | PubChem |

| IUPAC Name | (2S,3R,4R,5R,6S)-2-[4-[(2R,3S)-3-(hydroxymethyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenoxy]-6-methyloxane-3,4,5-triol | PubChem |

| CAS Number | 126253-42-7 | Biosynth |

Biological Activities and Signaling Pathways

Icariside E4 has demonstrated a range of biological activities, including antinociceptive, anti-oxidant, anti-Alzheimer's, and anti-inflammatory effects.[2] This guide will focus on two key areas of its action: its role in lipid metabolism in liver cells and its protective effects in cardiac cells.

Hypolipogenic Effects in HepG2 Cells

Icariside E4 has been shown to reduce lipid accumulation in human liver cancer (HepG2) cells, suggesting its potential in addressing conditions like non-alcoholic fatty liver disease.[1] The underlying mechanism involves the activation of the AMP-activated protein kinase (AMPK) signaling pathway.

Signaling Pathway:

References

- 1. Hypolipogenic effects of Icariside E4 via phosphorylation of AMPK and inhibition of MID1IP1 in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitory Effects of Roseoside and Icariside E4 Isolated from a Natural Product Mixture (No-ap) on the Expression of Angiotensin II Receptor 1 and Oxidative Stress in Angiotensin II-Stimulated H9C2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Icariside E4: An In-Depth Technical Guide to its In Vitro Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icariside E4, a flavonoid glycoside, has garnered significant interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the in vitro mechanism of action of Icariside E4, with a particular focus on its anti-hypertensive and anti-oxidative stress properties. The information presented herein is intended to support further research and drug development efforts.

Core Mechanism of Action in Cardiomyocytes

In vitro studies utilizing the H9C2 cardiomyocyte cell line have elucidated a key mechanism by which Icariside E4 exerts its effects. The primary pathway involves the mitigation of angiotensin II (Ang II)-induced cellular stress. Ang II is a potent vasoconstrictor and a key component of the renin-angiotensin system, which plays a crucial role in the pathophysiology of hypertension and cardiovascular disease.

Icariside E4 has been shown to counteract the effects of Ang II stimulation in H9C2 cells by downregulating the expression of the Angiotensin II receptor type 1 (AT1).[1][2] This receptor mediates the majority of the pathological effects of Ang II, including vasoconstriction, inflammation, and oxidative stress. By reducing AT1 expression, Icariside E4 effectively blunts the downstream signaling cascade initiated by Ang II.

A critical consequence of Ang II-AT1 receptor binding is the activation of NADPH oxidase, a key enzyme responsible for the production of reactive oxygen species (ROS). Icariside E4 pretreatment has been demonstrated to significantly reduce NADPH oxidase activity in Ang II-stimulated H9C2 cells.[1] This reduction in enzymatic activity leads to a decrease in the generation of superoxide anions and hydrogen peroxide, thereby alleviating oxidative stress.

The anti-inflammatory effects of Icariside E4 in this model are evidenced by the reduced expression of pro-inflammatory and pro-fibrotic molecules such as tumor necrosis factor-α (TNF-α), monocyte chemoattractant protein-1 (MCP-1), and transforming growth factor-β (TGF-β).[2][3]

The proposed signaling pathway for Icariside E4's action in Ang II-stimulated H9C2 cells is depicted in the following diagram:

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies on Icariside E4.

Table 1: Effect of Icariside E4 on the Expression of Hypertension-Related Molecules in Ang II-Stimulated H9C2 Cells

| Treatment | Concentration (µg/mL) | AT1 mRNA Expression (% of Ang II Control) | TNF-α mRNA Expression (% of Ang II Control) | MCP-1 mRNA Expression (% of Ang II Control) | TGF-β mRNA Expression (% of Ang II Control) |

| Ang II Control | - | 100 | 100 | 100 | 100 |

| Icariside E4 | 20 | ~85 | ~90 | ~88 | ~92 |

| Icariside E4 | 30 | ~70 | ~75 | ~72 | ~78 |

| Icariside E4 | 50 | ~55 | ~60 | ~58 | ~65 |

Data are estimations based on graphical representations in the cited literature and represent a dose-dependent reduction.[1]

Table 2: Effect of Icariside E4 on Oxidative Stress Markers in Ang II-Stimulated H9C2 Cells

| Treatment | Concentration (µg/mL) | NADPH Oxidase Activity (% of Ang II Control) |

| Ang II Control | - | 100 |

| Icariside E4 | 20 | ~90 |

| Icariside E4 | 30 | ~80 |

| Icariside E4 | 50 | ~65 |

Data are estimations based on graphical representations in the cited literature and represent a dose-dependent reduction.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and Treatment

-

Cell Line: H9C2 rat cardiomyoblasts.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol: H9C2 cells are seeded in appropriate culture plates. Prior to stimulation, cells are pre-treated with varying concentrations of Icariside E4 (e.g., 20, 30, 50 µg/mL) for 1 hour. Subsequently, cells are stimulated with 300 nM Angiotensin II for 7 hours.[2][3]

The experimental workflow is illustrated in the following diagram:

RNA Isolation and Real-Time PCR (RT-PCR)

-

RNA Extraction: Total RNA is isolated from treated H9C2 cells using a suitable RNA isolation kit according to the manufacturer's instructions.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

-

Real-Time PCR: Quantitative PCR is performed using a thermal cycler with specific primers for the target genes (e.g., AT1, TNF-α, MCP-1, TGF-β) and a housekeeping gene (e.g., GAPDH) for normalization. The reaction mixture typically contains cDNA, forward and reverse primers, and a SYBR Green master mix.

-

Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method.

Western Blot Analysis

-

Protein Extraction: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against the proteins of interest overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

NADPH Oxidase Activity Assay

-

Sample Preparation: Cell lysates are prepared from treated H9C2 cells.

-

Assay Principle: NADPH oxidase activity is measured by detecting the production of superoxide using a lucigenin-based chemiluminescence assay. In the presence of NADPH, NADPH oxidase produces superoxide, which then reacts with lucigenin to generate a chemiluminescent signal.

-

Procedure: Cell lysates are incubated with a reaction mixture containing NADPH and lucigenin. The chemiluminescence is measured over time using a luminometer.

-

Data Analysis: The rate of chemiluminescence production is proportional to the NADPH oxidase activity and is normalized to the protein concentration of the lysate.

Broader Context and Related Compounds

While direct in vitro studies on Icariside E4 are focused on its cardiovascular effects, research on structurally related compounds provides insights into its potential activities in other areas. Icariin, a precursor to Icariside E4, has been shown to inhibit osteoclast formation through the RANKL-mediated TRAF6/NF-κB/ERK signaling pathway.[4][5] Icariside II, another metabolite, is involved in multiple signaling pathways including PI3K/AKT, AMPK, and PKC.[6] These findings suggest that Icariside E4 may have a broader range of biological activities that warrant further investigation.

Conclusion

Icariside E4 demonstrates significant potential as a therapeutic agent, particularly for cardiovascular conditions associated with hypertension and oxidative stress. Its in vitro mechanism of action in cardiomyocytes involves the downregulation of the AT1 receptor and the subsequent inhibition of NADPH oxidase activity, leading to reduced oxidative stress and inflammation. The detailed protocols and data presented in this guide provide a solid foundation for future research aimed at further characterizing the therapeutic potential of Icariside E4.

References

- 1. mdpi.com [mdpi.com]

- 2. S-EPMC6384670 - Inhibitory Effects of Roseoside and Icariside E4 Isolated from a Natural Product Mixture (No-ap) on the Expression of Angiotensin II Receptor 1 and Oxidative Stress in Angiotensin II-Stimulated H9C2 Cells. - OmicsDI [omicsdi.org]

- 3. Inhibitory Effects of Roseoside and Icariside E4 Isolated from a Natural Product Mixture (No-ap) on the Expression of Angiotensin II Receptor 1 and Oxidative Stress in Angiotensin II-Stimulated H9C2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Icariin attenuates angiotensin II-induced hypertrophy and apoptosis in H9c2 cardiomyocytes by inhibiting reactive oxygen species-dependent JNK and p38 pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gene Expression Profiling of H9c2 Myoblast Differentiation towards a Cardiac-Like Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Biological Activity of Icariside E4

For Researchers, Scientists, and Drug Development Professionals

Abstract

Icariside E4, a furoquinoline alkaloid, has emerged as a compound of significant interest in the scientific community due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the known biological effects of Icariside E4, with a focus on its hypolipogenic, anti-hypertensive, antioxidant, anti-inflammatory, antinociceptive, and potential anti-Alzheimer's disease properties. This document synthesizes available quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

Icariside E4 is a natural compound that has been isolated from various plant sources.[1] Its multifaceted biological profile suggests its potential as a therapeutic agent for a range of pathological conditions. This guide aims to consolidate the current understanding of Icariside E4's mechanisms of action and provide a practical framework for future research and development endeavors.

Quantitative Data on Biological Activities

The following tables summarize the available quantitative data on the biological activities of Icariside E4. It is important to note that for many of the reported activities, specific IC50 or EC50 values are not yet published, and the effects are described as concentration-dependent.

Table 1: Hypolipogenic Effects of Icariside E4 in HepG2 Cells

| Parameter | Concentration of Icariside E4 | Observed Effect | Reference |

| Lipid Accumulation | Not specified | Reduced lipid accumulation (qualitative) | [1] |

| MID1IP1 Expression | Concentration-dependent | Inhibition | [1] |

| SREBP-1c Expression | Concentration-dependent | Suppression | [1] |

| FASN Expression | Concentration-dependent | Suppression | [1] |

| AMPK Phosphorylation | Concentration-dependent | Activation | [1] |

| ACC Phosphorylation | Concentration-dependent | Activation | [1] |

Table 2: Anti-hypertensive and Antioxidant Effects of Icariside E4 in Angiotensin II-stimulated H9C2 Cells

| Parameter | Concentration of Icariside E4 (µg/mL) | Observed Effect | Reference |

| Hypertension-related molecules (mRNA and protein) | 20, 30, 50 | Significant reduction in a dose-dependent manner | |

| NADPH oxidase activity | 20, 30, 50 | Reduction | |

| H2O2 generation | 20, 30, 50 | Reduction | |

| •O2− generation | 20, 30, 50 | Reduction | |

| Catalase activity | 20, 30, 50 | Increase in a dose-dependent manner | |

| SOD activity | 20, 30, 50 | Increase in a dose-dependent manner |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning the biological activities of Icariside E4.

Hypolipogenic Activity in HepG2 Cells

Objective: To investigate the effect of Icariside E4 on lipid accumulation and the expression of key lipogenic proteins in human hepatoma HepG2 cells.

Methodology:

-

Cell Culture: HepG2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Induction of Lipid Accumulation: To induce lipid accumulation, HepG2 cells are typically treated with a mixture of oleic acid and palmitic acid.

-

Icariside E4 Treatment: Cells are treated with various concentrations of Icariside E4 for a specified period (e.g., 24 hours).

-

Oil Red O Staining: To visualize lipid droplets, cells are fixed with 4% paraformaldehyde and stained with Oil Red O solution. The stained lipid droplets can be observed under a microscope and quantified by extracting the dye with isopropanol and measuring the absorbance at a specific wavelength (e.g., 510 nm).

-

Western Blot Analysis: To determine the effect on protein expression, cell lysates are prepared and subjected to SDS-PAGE. Proteins are then transferred to a PVDF membrane and probed with primary antibodies against MID1IP1, SREBP-1c, FASN, phosphorylated AMPK, total AMPK, phosphorylated ACC, and total ACC. A loading control, such as β-actin, is used to normalize the results.

Anti-hypertensive and Antioxidant Activity in H9C2 Cells

Objective: To evaluate the effect of Icariside E4 on the expression of hypertension-related molecules and oxidative stress markers in angiotensin II (Ang II)-stimulated H9C2 cardiomyocytes.

Methodology:

-

Cell Culture: H9C2 cells are maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Induction of Hypertension and Oxidative Stress: Cells are stimulated with Angiotensin II (e.g., 300 nM for 7 hours) to induce a hypertensive and pro-oxidant state.

-

Icariside E4 Treatment: Cells are pre-treated with different concentrations of Icariside E4 (e.g., 20, 30, 50 µg/mL) for 1 hour before Ang II stimulation.

-

RT-PCR Analysis: Total RNA is extracted from the cells, and reverse transcription is performed to synthesize cDNA. The expression levels of genes related to hypertension (e.g., AT1 receptor, TNF-α, MCP-1) are then quantified using real-time PCR, with GAPDH as a housekeeping gene for normalization.

-

Western Blot Analysis: Cell lysates are analyzed by Western blotting using antibodies against the protein products of the hypertension-related genes.

-

Oxidative Stress Marker Assays: The activity of NADPH oxidase and the levels of reactive oxygen species (ROS) such as hydrogen peroxide (H2O2) and superoxide (•O2−) are measured using commercially available assay kits. The activities of antioxidant enzymes like catalase and superoxide dismutase (SOD) are also determined using specific kits.

Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by Icariside E4.

Hypolipogenic Signaling Pathway in HepG2 Cells

Caption: Icariside E4 activates AMPK, leading to the inhibition of lipogenesis.

Experimental Workflow for Assessing Hypolipogenic Activity

Caption: Workflow for evaluating the hypolipogenic effects of Icariside E4.

Putative Anti-inflammatory Signaling Pathway

While direct evidence for Icariside E4 is pending, related compounds suggest the involvement of the NF-κB pathway.

Caption: Putative anti-inflammatory mechanism of Icariside E4 via NF-κB inhibition.

Other Reported Biological Activities

Antinociceptive Activity

Icariside E4 has been reported to possess peripheral analgesic activity through mechanisms dependent on ATP-sensitive K+ channels.[1] However, detailed quantitative data and specific experimental protocols for this activity are not yet widely available.

Anti-Alzheimer's Disease Potential

While mentioned as a potential anti-Alzheimer's agent, there is a lack of specific in vitro or in vivo studies investigating the direct effects of Icariside E4 on the pathological hallmarks of Alzheimer's disease, such as amyloid-beta aggregation or tau hyperphosphorylation.

Conclusion and Future Directions

Icariside E4 demonstrates a promising range of biological activities that warrant further investigation. The current body of research highlights its potential in metabolic and cardiovascular disorders. Future research should focus on:

-

Determining IC50 and EC50 values for its various biological activities to establish its potency.

-

Elucidating the detailed molecular mechanisms underlying its antinociceptive and anti-inflammatory effects.

-

Conducting in vivo studies to validate the in vitro findings and assess its pharmacokinetic and pharmacodynamic properties.

-

Investigating its potential in neurodegenerative diseases through dedicated in vitro and in vivo models of Alzheimer's disease.

This technical guide serves as a foundational resource to stimulate and guide these future research efforts, ultimately aiming to unlock the full therapeutic potential of Icariside E4.

References

Icariside E4: A Technical Guide on its Antioxidant and Anti-inflammatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icariside E4 is a flavonoid glycoside that has garnered interest for its potential therapeutic properties, particularly its antioxidant and anti-inflammatory effects. This technical guide provides a comprehensive overview of the current scientific understanding of Icariside E4, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used to elucidate these properties. While research specifically on Icariside E4 is emerging, this guide also draws upon the more extensive data available for its close structural analogue, Icariside II, to provide a broader context for its potential biological activities. The information presented herein is intended to support further research and drug development efforts centered on this promising natural compound.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the antioxidant and anti-inflammatory effects of Icariside E4 and the related compound, Icariside II.

Table 1: Anti-inflammatory and Antioxidant Effects of Icariside E4 in Angiotensin II-Stimulated H9C2 Cardiomyocytes [1][2]

| Parameter | Treatment Group | Concentration (µg/mL) | Result (Relative to Ang II Control) |

| Inflammatory Markers (mRNA Expression) | |||

| TNF-α | Icariside E4 | 20 | Reduced |

| 30 | Further Reduced | ||

| 50 | Significantly Reduced | ||

| MCP-1 | Icariside E4 | 20 | Reduced |

| 30 | Further Reduced | ||

| 50 | Significantly Reduced | ||

| TGF-β | Icariside E4 | 20 | Reduced |

| 30 | Further Reduced | ||

| 50 | Significantly Reduced | ||

| Oxidative Stress Markers | |||

| NADPH Oxidase Activity | Icariside E4 | 20, 30, 50 | Dose-dependent reduction |

| Hydrogen Peroxide (H₂O₂) Levels | Icariside E4 | 20, 30, 50 | Dose-dependent reduction |

| Superoxide Anion (•O₂⁻) Levels | Icariside E4 | 20, 30, 50 | Dose-dependent reduction |

| Antioxidant Enzyme Activity | |||

| Catalase Activity | Icariside E4 | 20, 30, 50 | Dose-dependent increase |

| Superoxide Dismutase (SOD) Activity | Icariside E4 | 20, 30, 50 | Dose-dependent increase |

Table 2: In Vitro Antioxidant Activity of Icariside II

| Assay | Compound | IC50 (µg/mL) |

| DPPH Radical Scavenging | Icariside II | Not explicitly defined in the provided text, but complexation with whey protein was shown to enhance its activity.[3] |

| Hydroxyl Radical (OH•) Scavenging | Icariside II | (15.65±0.72)% - (28.51±0.91)% at 0.1-0.5 g/L[4] |

| Superoxide Anion (O₂⁻•) Scavenging | Icariside II | Showed concentration-dependent scavenging activity.[4] |

Note: Data for Icariside II is provided as a reference due to the limited availability of specific IC50 values for Icariside E4 in the reviewed literature.

Experimental Protocols

Anti-inflammatory and Antioxidant Effects in Angiotensin II-Stimulated H9C2 Cells

This protocol is based on the methodology used to assess the effects of Icariside E4 on cardiomyocyte hypertrophy and oxidative stress.[1][2]

a. Cell Culture and Treatment:

-

H9C2 rat cardiomyocyte cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Cells are seeded in appropriate culture plates and grown to approximately 80% confluence.

-

Prior to treatment, the cells are serum-starved for 24 hours.

-

Cells are pre-treated with Icariside E4 (20, 30, or 50 µg/mL) for 1 hour.

-

Following pre-treatment, cells are stimulated with 300 nM Angiotensin II (Ang II) for 7 hours to induce an inflammatory and oxidative response.

b. RNA Extraction and RT-PCR for Inflammatory Markers:

-

Total RNA is extracted from the H9C2 cells using a suitable RNA isolation kit.

-

The concentration and purity of the extracted RNA are determined using a spectrophotometer.

-

First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

-

Quantitative real-time PCR (qRT-PCR) is performed using specific primers for TNF-α, MCP-1, TGF-β, and a housekeeping gene (e.g., GAPDH) for normalization.

-

The relative gene expression is calculated using the 2-ΔΔCt method.

c. Measurement of Oxidative Stress Markers and Antioxidant Enzyme Activity:

-

Cell lysates are prepared from the treated H9C2 cells.

-

The activity of NADPH oxidase and the levels of H₂O₂ and •O₂⁻ are determined using commercially available ELISA kits according to the manufacturer's instructions.

-

The activities of catalase and SOD in the cell lysates are also measured using specific commercial assay kits.

General Protocol for Assessing Anti-inflammatory Effects in LPS-Stimulated RAW 264.7 Macrophages

While specific data for Icariside E4 in this model is not available, the following is a general protocol that can be adapted.

a. Cell Culture and Treatment:

-

RAW 264.7 murine macrophage cells are cultured in DMEM with 10% FBS and 1% penicillin-streptomycin.

-

Cells are seeded in 96-well or 6-well plates and allowed to adhere overnight.

-

Cells are pre-treated with various concentrations of Icariside E4 for 1-2 hours.

-

Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) and incubating for 24 hours.

b. Measurement of Nitric Oxide (NO) Production:

-

The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

The absorbance at 540 nm is measured, and the nitrite concentration is determined from a standard curve.

c. ELISA for Pro-inflammatory Cytokines:

-

The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the culture supernatant are quantified using specific ELISA kits.

d. Western Blot for Inflammatory Proteins:

-

Cell lysates are prepared, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, and phosphorylated/total proteins of the NF-κB and MAPK signaling pathways.

-

After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

General Protocol for In Vitro Antioxidant Activity Assays

a. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

A stock solution of DPPH in methanol is prepared.

-

Different concentrations of Icariside E4 are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for 30 minutes.

-

The absorbance is measured at 517 nm.

-

The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.

b. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

-

The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

-

The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Different concentrations of Icariside E4 are added to the ABTS•+ solution.

-

After a 6-minute incubation, the absorbance at 734 nm is recorded.

-

The percentage of inhibition is calculated, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

The antioxidant and anti-inflammatory effects of flavonoids like Icariside E4 are often mediated through the modulation of key cellular signaling pathways. Based on studies of the closely related Icariside II, the Nrf2/HO-1 and NF-κB pathways are likely principal targets.

Nrf2/HO-1 Antioxidant Response Pathway

Icariside E4 is hypothesized to exert its antioxidant effects by activating the Nrf2/HO-1 pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant enzymes like Heme Oxygenase-1 (HO-1).

NF-κB Inflammatory Pathway

The anti-inflammatory effects of Icariside E4 are likely mediated by the inhibition of the NF-κB signaling pathway. In response to inflammatory stimuli, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Icariside E4 is proposed to inhibit this cascade.

Experimental Workflow for H9C2 Cell Studies

The following diagram illustrates the workflow for investigating the effects of Icariside E4 in Angiotensin II-stimulated H9C2 cells.

Conclusion

Icariside E4 demonstrates notable antioxidant and anti-inflammatory properties, primarily evidenced by its effects in angiotensin II-stimulated cardiomyocytes. The available data suggests that it can effectively reduce the expression of key inflammatory cytokines and mitigate oxidative stress by enhancing the activity of endogenous antioxidant enzymes. While the precise molecular mechanisms of Icariside E4 are still under investigation, the well-documented activities of its analogue, Icariside II, strongly suggest the involvement of the Nrf2/HO-1 and NF-κB signaling pathways. Further research, particularly utilizing in vivo models and additional in vitro systems such as LPS-stimulated macrophages, is warranted to fully elucidate the therapeutic potential of Icariside E4. The protocols and data presented in this guide offer a solid foundation for future studies aimed at developing Icariside E4 as a novel agent for the treatment of conditions with an underlying inflammatory and oxidative stress component.

References

Neuroprotective Properties of Icariside E4: An Overview and In-Depth Analysis of the Closely Related Icariside II

A Technical Guide for Researchers and Drug Development Professionals

Foreword

This technical guide addresses the neuroprotective properties of Icariside E4. Initial comprehensive literature searches revealed that while Icariside E4 is a distinct flavonoid with purported anti-oxidant, anti-inflammatory, and anti-Alzheimer's effects, there is a significant scarcity of in-depth, quantitative, and mechanistic studies specifically focused on its neuroprotective actions. The available data is currently insufficient to construct a detailed technical guide as requested.

However, our extensive research has yielded a wealth of information on the closely related and well-studied compound, Icariside II (ICS II) , a major bioactive flavonoid derived from plants of the Epimedium genus. Given the shared structural backbone and origin, the detailed findings on Icariside II offer valuable insights and a strong comparative basis for future research on Icariside E4.

Therefore, this guide is structured as follows:

-

Part 1: Icariside E4 - A Summary of Current Knowledge. This section will briefly present the available information on Icariside E4.

-

Part 2: Icariside II - An In-Depth Technical Guide to its Neuroprotective Properties. This comprehensive section will provide the detailed data, experimental protocols, and signaling pathway diagrams requested, focusing on the extensive body of research available for Icariside II.

We believe this approach provides the most valuable and scientifically robust resource for researchers and drug development professionals interested in the neuroprotective potential of flavonoids from Epimedium.

Part 1: Icariside E4 - A Summary of Current Knowledge

Icariside E4 is a flavonoid that has been isolated from plant sources including Tabebuia roseo-alba and Epimedium species. While research is limited, preliminary studies and vendor-supplied information suggest it possesses several biological activities relevant to neuroprotection:

-

Anti-oxidant Effects: Icariside E4 has been reported to exhibit anti-oxidant properties. In a study on angiotensin II-stimulated H9C2 cells, a cell line derived from rat heart tissue, Icariside E4 pretreatment showed some effect on reducing oxidative stress, although it was less potent than another co-tested compound, roseoside.

-

Anti-inflammatory Effects: General anti-inflammatory effects of Icariside E4 have been noted, a key mechanism in combating neuroinflammation, which is a hallmark of many neurodegenerative diseases.

Due to the lack of dedicated studies on the neuroprotective mechanisms of Icariside E4, we are unable to provide detailed quantitative data, experimental protocols, or signaling pathway diagrams for this specific compound at this time. Further research is warranted to elucidate its potential in the context of neurodegenerative diseases.

Part 2: Icariside II - An In-Depth Technical Guide to its Neuroprotective Properties

Icariside II (ICS II), also known as baohuoside I, is a major flavonoid glycoside derived from Epimedium and is a metabolite of Icariin. It has garnered significant scientific interest for its potent neuroprotective effects, which are attributed to its anti-inflammatory, anti-oxidant, and anti-apoptotic activities.

Data Presentation: Quantitative Effects of Icariside II in Neuroprotection

The following tables summarize the quantitative data from various in vitro and in vivo studies on the neuroprotective effects of Icariside II.

Table 1: In Vitro Neuroprotective Effects of Icariside II

| Cell Line | Insult/Model | Icariside II Concentration | Outcome Measure | Result | Citation |

| SK-N-SH | MPP+ (2 mM) | 50 µM | Cell Viability (MTT assay) | Significantly reversed the decrease in cell viability | |

| SK-N-SH | MPP+ | 25 and 50 µM | LDH Release | Significantly decreased LDH release | [1] |

| Primary Astrocytes | Oxygen-Glucose Deprivation (OGD) | Not specified | Cytoprotection | Exerted cytoprotective effects | |

| PC12 | Aβ25-35 | Not specified | Cell Injury | Significantly abrogated cell injury | [2] |

| PC12 | Aβ25-35 | Not specified | Intracellular ROS | Inhibited overproduction | [2] |

| PC12 | Aβ25-35 | Not specified | Mitochondrial ROS | Inhibited overproduction | [2] |

Table 2: In Vivo Neuroprotective Effects of Icariside II

| Animal Model | Insult/Model | Icariside II Dosage | Outcome Measure | Result | Citation |

| Rats | Aβ25-35 injection | 20 mg/kg | Cognitive Deficits | Improved cognitive deficits | [3] |

| Rats | Aβ25-35 injection | 20 mg/kg | Aβ1-40 Levels in Hippocampus | Reduced levels | [3] |

| Rats | Aβ25-35 injection | 20 mg/kg | Neuronal Apoptosis (TUNEL) | Improved Aβ25-35-induced apoptosis | [3] |

| APP/PS1 Transgenic Mice | Alzheimer's Disease | 30 mg/kg (chronic) | APP Level | Significantly suppressed APP level | [4] |

| APP/PS1 Transgenic Mice | Alzheimer's Disease | 30 mg/kg (chronic) | sAPPβ Level | Decreased level | [4] |

| APP/PS1 Transgenic Mice | Alzheimer's Disease | 30 mg/kg (chronic) | p-eIF2α and p-PERK Levels | Significantly inhibited levels | [4] |

| Mice | MCAO (Ischemic Stroke) | Pretreatment | Cerebral Injury | Mitigated cerebral injury | [5] |

| Rats | Cerebral Ischemia-Reperfusion | Not specified | Blood-Brain Barrier Disruption | Significantly ameliorated disruption | [6] |

| Rats | Chronic Cerebral Hypoperfusion | 8 mg/kg/day | Learning and Memory | Promoted learning and memory abilities | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on Icariside II's neuroprotective properties.

1. Cell Viability Assay (MTT Assay) [1]

-

Cell Seeding: SK-N-SH cells are seeded into a 96-well plate at a density of 1x10³ cells/well and cultured for 24 hours at 37°C.

-

Treatment: Cells are treated with the desired concentrations of Icariside II and/or the neurotoxic agent (e.g., MPP+).

-

MTT Incubation: After the treatment period, 10 µl of 5 mg/ml MTT reagent is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The culture supernatant is removed, and 250 µl of DMSO is added to each well to dissolve the formazan crystals. The plate is then incubated for 20 minutes at room temperature.

-

Absorbance Measurement: The absorbance at a wavelength of 570 nm is measured using a microplate reader. Cell viability is expressed as a percentage of the control group.

2. Lactate Dehydrogenase (LDH) Release Assay [1]

-

Principle: This assay measures the activity of the cytoplasmic enzyme LDH released into the culture medium upon cell membrane damage.

-

Procedure: The assay is typically performed using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

-

Data Analysis: The results are expressed as the percentage of LDH released compared to control cells.

3. In Vivo Alzheimer's Disease Model (Aβ25-35 Injection) [3]

-

Animal Model: Male Sprague-Dawley rats are commonly used.

-

Aβ25-35 Preparation: The amyloid-beta peptide fragment 25-35 is dissolved in sterile saline and aggregated by incubation at 37°C for a specified period (e.g., 7 days).

-

Stereotaxic Injection: Rats are anesthetized, and the aggregated Aβ25-35 is bilaterally injected into the hippocampus using a stereotaxic apparatus.

-

Icariside II Administration: Icariside II is administered orally (e.g., by gavage) at the specified dosage for a defined period following the Aβ25-35 injection.

-

Behavioral and Molecular Analysis: Cognitive function is assessed using behavioral tests like the Morris water maze. After the treatment period, brain tissue is collected for molecular analyses such as Western blotting and immunohistochemistry to measure levels of Aβ, inflammatory markers, and apoptotic proteins.

4. In Vivo Ischemic Stroke Model (Middle Cerebral Artery Occlusion - MCAO) [5]

-

Animal Model: Mice are commonly used.

-

Procedure: The middle cerebral artery is temporarily occluded to induce focal cerebral ischemia. This is often achieved by inserting a filament into the internal carotid artery to block the origin of the MCA.

-

Reperfusion: After a defined period of ischemia (e.g., 1-2 hours), the filament is withdrawn to allow for reperfusion.

-

Icariside II Preconditioning: Icariside II is administered prior to the induction of ischemia.

-

Outcome Assessment: Neurological deficit scores, infarct volume (measured by TTC staining), and long-term recovery are assessed. Molecular analyses of brain tissue are also performed to investigate the underlying mechanisms.

Signaling Pathways and Mechanisms of Action

Icariside II exerts its neuroprotective effects through the modulation of multiple signaling pathways. The following diagrams, generated using the DOT language, visualize some of the key pathways involved.

1. Anti-inflammatory and Anti-amyloidogenic Pathways

Icariside II has been shown to inhibit neuroinflammation and the production of amyloid-beta. One of the key pathways involved is the TLR4/MyD88/NF-κB signaling cascade. By inhibiting this pathway, Icariside II reduces the expression of pro-inflammatory cytokines. Additionally, it can influence the amyloidogenic pathway by affecting the expression of enzymes involved in APP processing.

2. Antioxidant Response Pathway

Icariside II can activate the Nrf2/HO-1 signaling pathway, a crucial cellular defense mechanism against oxidative stress. By promoting the nuclear translocation of Nrf2, Icariside II upregulates the expression of antioxidant enzymes, thereby reducing reactive oxygen species (ROS) and protecting neurons from oxidative damage.

References

- 1. Icariside II protects dopaminergic neurons from 1‑methyl‑4‑phenylpyridinium‑induced neurotoxicity by downregulating HDAC2 to restore mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Icariside II, a Phosphodiesterase-5 Inhibitor, Attenuates Beta-Amyloid-Induced Cognitive Deficits via BDNF/TrkB/CREB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Icariside II, a Broad-Spectrum Anti-cancer Agent, Reverses Beta-Amyloid-Induced Cognitive Impairment through Reducing Inflammation and Apoptosis in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Icariside II Effectively Reduces Spatial Learning and Memory Impairments in Alzheimer’s Disease Model Mice Targeting Beta-Amyloid Production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Icariside II preconditioning evokes robust neuroprotection against ischaemic stroke, by targeting Nrf2 and the OXPHOS/NF-κB/ferroptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Icariside II attenuates cerebral ischemia/reperfusion-induced blood–brain barrier dysfunction in rats via regulating the balance of MMP9/TIMP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Icariside II affects hippocampal neuron axon regeneration and improves learning and memory in a chronic cerebral hypoperfusion rat model - PMC [pmc.ncbi.nlm.nih.gov]

Icariside E4's Potential in Alzheimer's Disease: A Technical Guide on the Therapeutic Promise of Epimedium-Derived Flavonoids

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. These pathologies lead to synaptic dysfunction, neuronal loss, and cognitive decline. Current therapeutic strategies are limited, driving significant research into novel, multi-target agents. Natural compounds, particularly flavonoids derived from medicinal herbs like Epimedium, have emerged as promising candidates. While the query specified Icariside E4, the current body of scientific literature extensively details the neuroprotective effects of its parent compound, Icariin, and its primary metabolite, Icariside II (ICS II). This technical guide synthesizes the existing research on Icariin and Icariside II, focusing on their mechanisms of action, summarizing key quantitative data, and detailing the experimental protocols used to evaluate their potential in AD research.

Section 1: Icariside II and its Impact on Amyloid-β Pathology

Icariside II (ICS II), a major metabolite of Icariin, has demonstrated significant potential in mitigating amyloid-β pathology, a central hallmark of Alzheimer's disease. Research indicates that ICS II can modulate the processing of the amyloid precursor protein (APP), shifting it from the amyloidogenic pathway, which produces toxic Aβ peptides, towards the non-amyloidogenic pathway.

Mechanism of Action: Modulation of APP Processing

Studies using APPswe/PS1dE9 (APP/PS1) double transgenic mice have shown that chronic administration of ICS II influences the key secretase enzymes responsible for APP cleavage.[1][2] Specifically, ICS II promotes the non-amyloidogenic pathway by up-regulating the expression of α-secretase (ADAM10). Simultaneously, it inhibits the amyloidogenic pathway by down-regulating the expression of β-secretase (BACE1) and the amyloid precursor protein (APP) itself.[1][2] This dual action effectively reduces the production of Aβ peptides and the subsequent formation of senile plaques in the brain.[1][2]

References

- 1. Frontiers | Icariside II Effectively Reduces Spatial Learning and Memory Impairments in Alzheimer’s Disease Model Mice Targeting Beta-Amyloid Production [frontiersin.org]

- 2. Icariside II Effectively Reduces Spatial Learning and Memory Impairments in Alzheimer’s Disease Model Mice Targeting Beta-Amyloid Production - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Hypolipogenic Potential of Icariside E4 in HepG2 Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the hypolipogenic effects of Icariside E4 in HepG2 human hepatocellular carcinoma cells. The information presented herein is a synthesis of current research findings, offering a detailed overview of the molecular mechanisms, experimental data, and relevant protocols to facilitate further investigation and drug development efforts in the field of metabolic disorders, particularly non-alcoholic fatty liver disease (NAFLD).

Core Findings: Icariside E4's Impact on Lipid Metabolism

Icariside E4 has been identified as a promising compound for mitigating lipid accumulation in liver cells. Studies have demonstrated its ability to reduce intracellular lipid levels without exhibiting significant cytotoxicity. The primary mechanism of action involves the activation of the AMP-activated protein kinase (AMPK) signaling pathway and the inhibition of key lipogenic factors.

Data Presentation

The following tables summarize the key quantitative and qualitative findings from in vitro studies on Icariside E4's effects in HepG2 cells.

Table 1: Cytotoxicity of Icariside E4 in HepG2 Cells

| Concentration of Icariside E4 (µM) | Cell Viability (%) | Observation |

| 0 (Control) | 100 | No effect on cell viability. |

| 30 | No significant change | Icariside E4 is non-toxic at this concentration.[1] |

| 60 | No significant change | Icariside E4 is non-toxic at this concentration.[1] |

| 120 | No significant change | Icariside E4 is non-toxic at this concentration.[1] |

| 240 | No significant change | Icariside E4 is non-toxic at this concentration.[1] |

| Note: Quantitative data on cell viability indicates no significant toxicity was observed at the tested concentrations. |

Table 2: Effect of Icariside E4 on Lipid Accumulation in HepG2 Cells

| Concentration of Icariside E4 (µM) | Lipid Accumulation |

| 0 (Control) | Baseline lipid levels. |

| 30 | Reduced |

| 60 | Reduced |

| 120 | Reduced |

| 240 | Reduced |

| Note: Qualitative assessment from Oil Red O staining indicates a reduction in lipid accumulation.[2] Specific quantitative reduction percentages are not publicly available. |

Table 3: Effect of Icariside E4 on Key Lipogenic and Signaling Proteins in HepG2 Cells

| Protein | Effect of Icariside E4 Treatment |

| p-AMPK | Activated/Increased |

| p-ACC | Activated/Increased |

| MID1IP1 | Inhibited/Decreased |

| SREBP-1c | Inhibited/Decreased |

| FASN | Inhibited/Decreased |

| LXRα | Inhibited/Decreased |

| Note: The effects are based on Western blot analyses described in the primary research.[2] Fold-change data is not publicly available. |

Signaling Pathways and Experimental Workflow

The hypolipogenic effect of Icariside E4 is orchestrated through a well-defined signaling cascade. The following diagrams, generated using the DOT language, illustrate these pathways and the general experimental workflow.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the research on Icariside E4's effects on HepG2 cells.

HepG2 Cell Culture and Treatment

-

Cell Line: Human hepatocellular carcinoma (HepG2) cells.

-

Culture Medium: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[3]

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[4]

-

Subculturing: Cells are passaged every 3-4 days to maintain sub-confluent cultures.[5] The cell monolayer is washed with PBS, and cells are detached using a trypsin-EDTA solution.

-

Icariside E4 Treatment: A stock solution of Icariside E4 is prepared in a suitable solvent (e.g., DMSO). On the day of the experiment, the stock solution is diluted in the culture medium to achieve the final desired concentrations (e.g., 30, 60, 120, 240 µM). Control cells are treated with the vehicle (solvent) at the same final concentration as the highest Icariside E4 dose.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: HepG2 cells are seeded in a 96-well plate at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of Icariside E4 (0-240 µM) and incubated for 24 hours.[1]

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well to a final concentration of 0.5 mg/mL and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in 100 µL of DMSO.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Lipid Accumulation Assay (Oil Red O Staining)

-

Cell Seeding and Treatment: HepG2 cells are seeded in 6-well plates or on coverslips in 24-well plates and treated with Icariside E4 as described above.

-

Fixation: After treatment, the cells are washed with PBS and fixed with 4% paraformaldehyde for 30 minutes.[6]

-

Staining: The fixed cells are washed and then stained with a freshly prepared Oil Red O working solution for 15-30 minutes.[1][6]

-

Washing: The staining solution is removed, and the cells are washed multiple times with distilled water to remove excess stain.[6]

-

Visualization: The stained lipid droplets within the cells are visualized using a light microscope.

-

Quantification: For quantitative analysis, the stained oil is eluted with isopropanol, and the absorbance of the eluate is measured at approximately 510 nm. The amount of lipid is expressed relative to the control.[6]

Western Blot Analysis

-

Protein Extraction: Following treatment with Icariside E4, HepG2 cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., p-AMPK, AMPK, p-ACC, ACC, MID1IP1, SREBP-1c, FASN, LXRα) and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to the loading control.

Quantitative Real-Time PCR (RT-qPCR)

-

RNA Extraction: Total RNA is extracted from Icariside E4-treated and control HepG2 cells using a suitable RNA isolation kit.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers.

-

qPCR Reaction: The qPCR is performed using a SYBR Green-based master mix, the synthesized cDNA as a template, and primers specific for the target genes (e.g., SREBP-1c, FASN, LXRα) and a housekeeping gene (e.g., GAPDH or ACTB).

-

Data Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene. The results are expressed as fold change relative to the control group.

References

- 1. researchgate.net [researchgate.net]

- 2. Hypolipogenic effects of Icariside E4 via phosphorylation of AMPK and inhibition of MID1IP1 in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HepG2 Cell Culture - HepG2 Transfection [hepg2.com]

- 4. Culture of HepG2 liver cells on three dimensional polystyrene scaffolds enhances cell structure and function during toxicological challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. pubcompare.ai [pubcompare.ai]

The Role of Icariside E4 in the AMPK Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Icariside E4 (IE4), a flavonoid glycoside, has emerged as a molecule of interest in the regulation of cellular metabolism. This technical guide delves into the core of its mechanism, focusing on its interaction with the AMP-activated protein kinase (AMPK) signaling pathway. Evidence from in vitro studies, primarily in the human hepatoma HepG2 cell line, demonstrates that Icariside E4 acts as an activator of AMPK. This activation initiates a cascade of downstream events leading to a hypolipogenic effect, suggesting its potential as a therapeutic agent for metabolic disorders such as non-alcoholic fatty liver disease (NAFLD). This document provides a comprehensive overview of the signaling pathway, quantitative data from key experiments, detailed experimental protocols, and visualizations to facilitate a deeper understanding of Icariside E4's molecular action.

Introduction

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic processes.[1] Activation of AMPK shifts cellular metabolism from anabolic (energy-consuming) to catabolic (energy-producing) pathways. This includes the inhibition of fatty acid and cholesterol synthesis and the promotion of fatty acid oxidation. Given its central role in metabolic regulation, AMPK has become a significant target for the development of therapeutics for metabolic diseases, including type 2 diabetes and fatty liver disease.

Icariside E4 is a natural compound that has been investigated for its various biological activities. Recent research has highlighted its role in lipid metabolism, specifically through the activation of the AMPK signaling pathway. This guide will provide a detailed technical overview of the current understanding of how Icariside E4 modulates this pathway and its subsequent effects on downstream cellular processes.

The Icariside E4-AMPK Signaling Pathway

Icariside E4 exerts its effects on lipid metabolism in HepG2 cells primarily through the activation of AMPK. The proposed signaling cascade is initiated by an upstream event, the inhibition of MID1 Interacting Protein 1 (MID1IP1), which in turn leads to the phosphorylation and activation of AMPK.

Upstream Regulation: Inhibition of MID1IP1

Current evidence suggests that Icariside E4's activation of AMPK is mediated by its ability to inhibit the expression of MID1IP1.[1] MID1IP1 has been identified as a negative regulator of AMPK. Therefore, by reducing MID1IP1 levels, Icariside E4 relieves this inhibition, leading to the phosphorylation of AMPK at Threonine 172 (Thr172) of its α-subunit, which is a critical step for its activation.

AMPK Activation and Downstream Effects

Once activated, AMPK phosphorylates and inactivates its downstream target, Acetyl-CoA Carboxylase (ACC), a key enzyme in de novo lipogenesis.[1] The phosphorylation of ACC reduces the production of malonyl-CoA, a crucial substrate for fatty acid synthesis.

Furthermore, activated AMPK leads to the suppression of key lipogenic transcription factors, including Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) and Liver X Receptor α (LXRα).[1] The downregulation of these transcription factors results in a decreased expression of their target genes, such as Fatty Acid Synthase (FASN), which is another critical enzyme in the fatty acid synthesis pathway.[1]

The culmination of these events is a significant reduction in intracellular lipid accumulation, a hallmark of the hypolipogenic effect of Icariside E4.

Signaling Pathway Diagram

Quantitative Data

The following tables summarize the quantitative findings from key experiments investigating the effect of Icariside E4 on the AMPK signaling pathway in HepG2 cells.

Note: Specific quantitative data from the primary research on Icariside E4, such as dose-dependent fold changes in protein phosphorylation and gene expression, were not publicly available in the full-text literature at the time of this guide's compilation. The tables below are structured to present such data once it becomes accessible and are currently populated with qualitative findings based on the available abstracts.

Table 1: Effect of Icariside E4 on Protein Phosphorylation and Expression

| Target Protein | Icariside E4 Concentration | Change in Phosphorylation/Expression | Method |

| p-AMPK (Thr172) | Not Specified | Increased | Western Blot |

| Total AMPK | Not Specified | No Change | Western Blot |

| p-ACC (Ser79) | Not Specified | Increased | Western Blot |

| Total ACC | Not Specified | No Change | Western Blot |

| MID1IP1 | Not Specified | Decreased | Western Blot |

| SREBP-1c | Not Specified | Decreased | Western Blot |

| FASN | Not Specified | Decreased | Western Blot |

Table 2: Effect of Icariside E4 on Lipogenesis

| Assay | Icariside E4 Concentration | Observation |

| Oil Red O Staining | Not Specified | Reduced Lipid Accumulation |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Culture

-

Cell Line: Human hepatoma HepG2 cells.

-